Autumnolide
Description
Autumnolide is a sesquiterpene lactone isolated primarily from Helenium autumnale (sneezeweed), a plant in the Asteraceae family. Its molecular formula is C₁₅H₂₀O₅, with a molecular weight of 280.13 g/mol . Structurally, it features a conjugated lactone group, hydroxyl substituents, and an exocyclic double bond, as confirmed by NMR and IR spectroscopy . Pharmacologically, this compound exhibits anti-tumor activity (notably against nasopharyngeal carcinoma) and immunomodulatory properties, though its mechanism remains under investigation .
Properties
CAS No. |
20505-32-2 |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(1R,2S,3S,7R,9R,10S,11R,13S,14R)-2,14-dihydroxy-1,9-dimethyl-4-methylidene-6,12-dioxatetracyclo[8.4.0.03,7.011,13]tetradecan-5-one |
InChI |
InChI=1S/C15H20O5/c1-5-4-7-8(6(2)14(18)19-7)12(16)15(3)9(5)10-11(20-10)13(15)17/h5,7-13,16-17H,2,4H2,1,3H3/t5-,7-,8-,9-,10-,11-,12+,13+,15-/m1/s1 |
InChI Key |
NWSWVIKHALGAER-KVLFNOHQSA-N |
SMILES |
CC1CC2C(C(C3(C1C4C(C3O)O4)C)O)C(=C)C(=O)O2 |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1[C@@H]4[C@H]([C@@H]3O)O4)C)O)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(C(C3(C1C4C(C3O)O4)C)O)C(=C)C(=O)O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Autumnolide belongs to the sesquiterpene lactone class, sharing structural motifs with compounds like artemisinin, helenalin, and 2-acetylflexuosin A. Below is a comparative analysis:
Table 1: Key Structural and Pharmacological Features
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Activities | Source |
|---|---|---|---|---|---|
| This compound | C₁₅H₂₀O₅ | 280.13 | Conjugated lactone, hydroxyls | Anti-tumor, immunomodulatory | Helenium autumnale |
| Artemisinin | C₁₅H₂₂O₅ | 282.33 | Endoperoxide bridge, lactone | Antimalarial, antiparasitic | Artemisia annua |
| Helenalin | C₂₀H₂₈O₅ | 348.43 | α-Methylene-γ-lactone | Anti-inflammatory, cytotoxic | Arnica montana |
| 2-Acetylflexuosin A | C₁₇H₂₂O₆ | 322.15 | Acetylated lactone, epoxide | Unspecified bioactivity | Helenium autumnale |
Key Observations:
- Lactone Core : All compounds contain a lactone ring critical for bioactivity .
- Oxidation States: this compound lacks the endoperoxide bridge of artemisinin, which is essential for its antimalarial activity .
- Substituent Variability: Helenalin’s α-methylene-γ-lactone group enhances cytotoxicity, a feature absent in this compound .
Pharmacological Comparisons
Antiparasitic Activity vs. Artemisinin
Artemisinin’s endoperoxide bridge enables free radical generation, killing Plasmodium parasites .
Immunomodulatory Effects
Betulin and azithromycin in the same extracts have better-characterized immunomodulatory roles .
Anti-Tumor Mechanisms
This compound’s anti-tumor activity (e.g., against nasopharyngeal carcinoma) may stem from lactone-induced apoptosis, akin to helenalin’s cytotoxicity . However, its efficacy is lower than helenalin, which directly alkylates cellular thiols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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